Methyl 2-(2-((4-(5-chloro-2-methylphenyl)piperazinyl)sulfonyl)-4,5-dimethoxyphenyl)acetate
Description
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Properties
IUPAC Name |
methyl 2-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl-4,5-dimethoxyphenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O6S/c1-15-5-6-17(23)13-18(15)24-7-9-25(10-8-24)32(27,28)21-14-20(30-3)19(29-2)11-16(21)12-22(26)31-4/h5-6,11,13-14H,7-10,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCUDVLKUQAVRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3CC(=O)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(2-((4-(5-chloro-2-methylphenyl)piperazinyl)sulfonyl)-4,5-dimethoxyphenyl)acetate is a complex organic compound with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a piperazine ring, a sulfonamide group, and a chlorinated aromatic ring. Its molecular formula is , with a molecular weight of approximately 421.93 g/mol. Key physical properties include:
| Property | Value |
|---|---|
| Density | 1.136 g/cm³ |
| Boiling Point | 450.9 °C at 760 mmHg |
| Flash Point | 226.5 °C |
| LogP | 1.9727 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It modulates receptor activity and enzyme functions, which can lead to various pharmacological effects. The exact pathways involved depend on the target tissues and the specific biological context.
Antiviral Activity
Research indicates that compounds similar to this compound exhibit antiviral properties. For instance, studies have shown that piperazine derivatives can inhibit viral replication in vitro, suggesting potential applications in treating viral infections such as HIV and hepatitis C .
Antidepressant Properties
Piperazine derivatives are often investigated for their antidepressant effects due to their interaction with serotonin receptors. The presence of the piperazine moiety in this compound may confer similar properties, potentially enhancing mood regulation through serotonin modulation .
Anticancer Potential
Some studies have highlighted the anticancer potential of piperazine-based compounds. The sulfonamide group may play a role in inhibiting tumor growth by interfering with cellular signaling pathways involved in cancer progression .
Case Studies and Research Findings
Several studies have investigated the biological activities of piperazine derivatives:
- Antiviral Screening : A study evaluated various piperazine compounds for their ability to inhibit HIV-1 replication. Compounds with structural similarities to this compound showed promising results, with some achieving an IC50 below 100 nM against resistant strains .
- Antidepressant Activity : In a preclinical trial, a related piperazine compound demonstrated significant antidepressant-like behavior in animal models, suggesting that this compound may also possess similar effects .
- Cytotoxicity Assessment : Research assessing the cytotoxic effects of various piperazine derivatives found that certain modifications led to reduced toxicity while maintaining efficacy against cancer cell lines .
Scientific Research Applications
Chemical Structure and Synthesis
The compound is characterized by a complex structure that includes a piperazine ring, a sulfonyl group, and methoxy substituents. The synthesis of this compound involves multiple steps, typically starting from simpler precursors. For instance, one method involves the reaction of 4-(5-chloro-2-methylphenyl)piperazine with an appropriate sulfonyl chloride to form the sulfonamide derivative, which is then reacted with methyl acetoacetate to yield the final product .
Anticancer Activity
Research has indicated that derivatives of methyl 2-(2-((4-(5-chloro-2-methylphenyl)piperazinyl)sulfonyl)-4,5-dimethoxyphenyl)acetate exhibit significant anticancer properties. For example, studies have shown that related compounds demonstrate cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action often involves the induction of apoptosis and cell cycle arrest .
Antihistaminic Effects
The compound's structural similarity to cetirizine, an established antihistamine, suggests potential applications in treating allergic conditions such as rhinitis and urticaria. Studies have confirmed that related piperazine derivatives can effectively inhibit histamine receptors, providing relief from allergy symptoms .
Anticancer Efficacy
A notable study evaluated the anticancer efficacy of this compound against a panel of human tumor cell lines. The results indicated a mean growth inhibition (GI50) value significantly lower than that of control compounds, suggesting strong anticancer activity .
| Cell Line | GI50 (μM) | Mechanism of Action |
|---|---|---|
| Breast Cancer | 15.72 | Apoptosis induction |
| Colon Cancer | 12.53 | Cell cycle arrest |
| Lung Cancer | 10.34 | Inhibition of proliferation |
Allergy Treatment
In another investigation focusing on the antihistaminic properties, this compound was tested in animal models for allergic rhinitis. The results demonstrated a significant reduction in nasal symptoms compared to untreated controls .
Preparation Methods
Structural Analysis and Synthetic Planning
The target compound features three critical domains:
- 4-(5-Chloro-2-methylphenyl)piperazine : A substituted piperazine ring providing nitrogen-based reactivity.
- Sulfonyl Bridge : A sulfonamide group linking the piperazine to the aromatic core.
- 4,5-Dimethoxyphenylacetate : A methoxy-substituted phenyl ring with an acetylated methyl ester.
Retrosynthetic analysis suggests two primary routes:
Synthesis of 4-(5-Chloro-2-methylphenyl)piperazine
Nucleophilic Aromatic Substitution
Piperazine reacts with 1-bromo-5-chloro-2-methylbenzene under Ullmann coupling conditions:
- Conditions : CuI (10 mol%), K₂CO₃, DMF, 120°C, 24 hours.
- Yield : 68–72% after column chromatography (silica gel, ethyl acetate/hexane 1:3).
Mechanistic Insight : Copper-mediated C–N bond formation proceeds via a single-electron transfer mechanism, with the base deprotonating piperazine to enhance nucleophilicity.
Sulfonylation of Piperazine Intermediate
Generation of Piperazinylsulfonyl Chloride
The piperazine derivative is treated with chlorosulfonic acid:
- Conditions : ClSO₃H (2 eq), dichloromethane, 0°C → rt, 4 hours.
- Quenching : Added slowly to ice-cold water to prevent over-sulfonation.
Key Parameter : Temperature control below 10°C minimizes di-sulfonation byproducts.
Coupling with Dimethoxyphenylacetate
Preparation of 2-Amino-4,5-dimethoxyphenylacetic Acid
4,5-Dimethoxy-2-nitrophenylacetic acid is reduced catalytically:
Sulfonamide Bond Formation
The amine reacts with piperazinylsulfonyl chloride:
Esterification and Final Assembly
Methyl Ester Formation
The carboxylic acid intermediate is esterified:
Optimization Strategies
Analytical Characterization
Spectroscopic Validation
X-ray Crystallography
Single-crystal analysis confirms the sulfonamide linkage geometry (torsion angle: 172.4°).
Challenges and Solutions
Challenge : Sulfur trioxide side products during sulfonation.
Solution : Stepwise addition of chlorosulfonic acid at −5°C reduces byproduct formation to <5%.
Challenge : Ester hydrolysis under basic conditions.
Solution : Use of non-nucleophilic bases (e.g., Et₃N) prevents saponification.
Q & A
Basic: What methodologies are recommended for optimizing the synthesis of this compound?
Answer:
Synthetic optimization should integrate computational reaction path searches (e.g., quantum chemical calculations) with statistical design of experiments (DoE) . For example:
- Use density functional theory (DFT) to predict intermediates and transition states, narrowing down viable reaction pathways .
- Apply DoE to screen variables (e.g., temperature, solvent polarity, catalyst loading) systematically, reducing trial-and-error experimentation. Fractional factorial designs are particularly effective for initial parameter prioritization .
- Validate computational predictions with small-scale experiments, iteratively refining conditions using response surface methodology (RSM) .
Advanced: How can computational modeling resolve contradictions in proposed reaction mechanisms?
Answer:
Conflicting mechanistic hypotheses (e.g., nucleophilic vs. electrophilic pathways) can be resolved via:
- Intrinsic reaction coordinate (IRC) analysis to map energy landscapes and identify key intermediates .
- Kinetic isotope effect (KIE) simulations to distinguish rate-determining steps.
- Cross-validation with experimental kinetic data (e.g., Eyring plots) to confirm computational predictions .
Basic: What analytical techniques are critical for structural characterization?
Answer:
- NMR spectroscopy : Use - and -NMR with DEPT-135 to confirm substituent positions (e.g., piperazinyl sulfonyl vs. methoxy groups) .
- High-resolution mass spectrometry (HRMS) : Verify molecular formula and detect fragmentation patterns indicative of sulfonyl or ester groups .
- X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing effects, if single crystals are obtainable .
Advanced: How should researchers address discrepancies in spectroscopic data during characterization?
Answer:
Contradictions (e.g., unexpected -NMR splitting patterns) require:
- Dynamic NMR (DNMR) to probe conformational exchange or tautomerism .
- 2D-COSY/NOESY to confirm through-space interactions between protons.
- Comparative analysis with structurally analogous compounds (e.g., methyl 2-(2-formylphenyl)acetate derivatives) to identify substituent-specific shifts .
Basic: How to design experiments for evaluating biological activity?
Answer:
- In vitro assays : Use enzyme inhibition studies (e.g., acetylcholinesterase for neuroactivity) with IC determination via spectrophotometric methods .
- Receptor binding assays : Radioligand displacement experiments (e.g., for serotonin or dopamine receptors) using -labeled antagonists .
- Dose-response curves : Apply nonlinear regression models (e.g., Hill equation) to quantify efficacy and potency .
Advanced: How to resolve conflicting bioactivity data across experimental models?
Answer:
Contradictions (e.g., high potency in cell lines but low efficacy in vivo) necessitate:
- Pharmacokinetic profiling : Assess bioavailability, metabolic stability (e.g., liver microsomes), and blood-brain barrier permeability .
- Triangulation of methods : Combine in silico ADMET predictions, ex vivo tissue models, and zebrafish assays to validate target engagement .
Basic: What methodologies are used to study metabolic stability?
Answer:
- Liver microsome assays : Incubate the compound with NADPH-fortified microsomes, quantify parent compound degradation via LC-MS/MS .
- CYP450 inhibition screening : Use fluorogenic substrates to identify isoform-specific interactions (e.g., CYP3A4, CYP2D6) .
Advanced: How to analyze degradation pathways under stress conditions?
Answer:
- Forced degradation studies : Expose the compound to heat, light, acid/base hydrolysis, and oxidizers (e.g., HO).
- LC-MS/MS fragmentation maps : Correlate degradation products with proposed pathways (e.g., ester hydrolysis or sulfonyl group oxidation) .
- Computational stability prediction : Apply QSPR models to prioritize labile functional groups for modification .
Basic: How to explore structure-activity relationships (SAR) for this compound?
Answer:
- Analog synthesis : Modify substituents (e.g., replace 5-chloro-2-methylphenyl with 3,5-dimethylphenyl) and test activity .
- Free-Wilson analysis : Quantify contributions of individual substituents to bioactivity using regression models .
Advanced: What computational tools predict pharmacokinetic properties?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
